2,4,5-Trifluoro-3-methoxybenzoic acid
Overview
Description
2,4,5-Trifluoro-3-methoxybenzoic acid is a compound with significant interest due to its unique combination of functional groups. Its structure comprises a benzoic acid moiety substituted with methoxy and trifluoro groups, which influence its reactivity and physical properties. This compound serves as a synthetic intermediate in various chemical syntheses, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid and its derivatives can be achieved through several methods. One approach involves the continuous flow synthesis via sequential Grignard exchange and carboxylation reactions, highlighting a facile microflow process for producing this compound with high purity and yield (Deng et al., 2015). Additionally, the synthesis and crystal structures of di- and triorganotin(IV) derivatives with this acid demonstrate its versatility in forming complexes (Ma, Han, & Zhang, 2006).
Molecular Structure Analysis
The structural, vibrational, electronic, and optical properties of 2,4,5-Trifluoro-3-methoxybenzoic acid have been extensively studied using DFT calculations. These studies reveal insights into its molecular vibrations, optimized structural characteristics, intramolecular charge transfer interactions, and nonlinear optical properties (Jeyavijayan & Murugan, 2020).
Chemical Reactions and Properties
The chemical reactivity of 2,4,5-Trifluoro-3-methoxybenzoic acid is influenced by its functional groups, enabling a wide range of chemical transformations. For example, its involvement in the synthesis of triorganotin(IV) complexes based on mixed ligands showcases its reactivity and ability to participate in the formation of coordination compounds (Ma, Han, & Zhang, 2007).
Scientific Research Applications
Synthesis of Organotin(IV) Complexes : This acid is used in synthesizing new complexes with organotin(IV), which are characterized by various spectral analyses and X-ray crystallography. These complexes have a two-dimensional network connected by intermolecular interactions (Ma, Han, & Zhang, 2007).
Mercuration in Trifluoroacetic Acid : It plays a role in the mercuration of 4-methoxybenzoic acid in trifluoroacetic acid, which can lead to the formation of various mercurated products (Deacon & O'donoghue, 1980).
Synthesis of Organotin(IV) Derivatives : Research has been conducted on synthesizing eight new organotin(IV) complexes with 2,4,5-trifluoro-3-methoxybenzoic acid, characterized by spectral analyses and X-ray crystallography. These complexes form one-dimensional chains and two-dimensional networks (Ma, Han, & Zhang, 2006).
Synthesis of 2,4,5-Trifluorobenzoic Acid : A continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid has been developed, demonstrating a high yield and purity, which is important in the pharmaceutical industry and material science (Deng et al., 2015).
Vibrational, Electronic, and Optical Properties Study : Detailed study of the molecular vibrations, structural characteristics, and nonlinear optical properties of 2,4,5-trifluoro-3-methoxybenzoic acid have been conducted using FTIR, FT-Raman spectra, and DFT-B3LYP calculations (Jeyavijayan & Murugan, 2020).
Development of Bifunctional Sensors : This compound is used in the synthesis of a new dinuclear terbium complex, which acts as a highly sensitive and selective sensor for detecting sulfate ions and methylmercury, demonstrating potential applications in environmental monitoring (Zhao et al., 2018).
Safety And Hazards
2,4,5-Trifluoro-3-methoxybenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
2,4,5-trifluoro-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJHZWWMKFQKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286858 | |
Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoro-3-methoxybenzoic acid | |
CAS RN |
112811-65-1 | |
Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112811-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-trifluoro-3-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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